molecular formula C21H22N2O3S2 B3309507 N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 941982-28-1

N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B3309507
CAS No.: 941982-28-1
M. Wt: 414.5 g/mol
InChI Key: XEQWFQSQFFPODH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through binding to a specific molecular target, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.

    Acetamide Derivatives: Compounds such as acetanilide and N-phenylacetamide.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole or acetamide derivatives.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-4-6-15(7-5-14)12-27-21-23-17(13-28-21)11-20(24)22-16-8-9-18(25-2)19(10-16)26-3/h4-10,13H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQWFQSQFFPODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
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N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
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N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
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N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
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N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Reactant of Route 6
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N-(3,4-dimethoxyphenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

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